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Compound of Interest

Compound Name: 3-Amino-2-iodophenol

Cat. No.: B1374696 Get Quote

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 3-Amino-2-iodophenol, a key intermediate in various chemical syntheses. The document

is intended for researchers, scientists, and professionals in drug development, offering a

detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) characteristics.

Predicted Spectroscopic Data
While direct experimental spectra for 3-Amino-2-iodophenol are not widely published, the

following data are predicted based on the known effects of the substituent groups (-OH, -NH₂, -

I) on a benzene ring and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.5 - 10.5 Broad Singlet 1H
Phenolic Hydroxyl (-

OH)

~6.8 - 7.0 Doublet of Doublets 1H Aromatic Proton (H-6)

~6.5 - 6.7 Triplet 1H Aromatic Proton (H-5)

~6.3 - 6.5 Doublet of Doublets 1H Aromatic Proton (H-4)

~4.5 - 5.5 Broad Singlet 2H Amino Protons (-NH₂)

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The aromatic protons form a

complex splitting pattern due to their coupling relationships.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~150 - 155 C-1 (C-OH)

~90 - 95 C-2 (C-I)

~145 - 150 C-3 (C-NH₂)

~110 - 115 C-4

~120 - 125 C-5

~115 - 120 C-6

Infrared (IR) Spectroscopy
The IR spectrum of 3-Amino-2-iodophenol is expected to show characteristic absorption

bands for its functional groups.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Strong, Broad
O-H Stretch (Hydrogen-

bonded)[2]

3400 - 3250 Medium N-H Stretch (Primary amine)[2]

3100 - 3000 Medium Aromatic C-H Stretch[3]

1650 - 1580 Medium N-H Bend (Primary amine)[2]

1600 - 1475 Medium-Weak Aromatic C=C Stretch[4]

1335 - 1250 Strong
C-N Stretch (Aromatic amine)

[2]

1320 - 1000 Strong C-O Stretch[4]

~500 - 600 Medium-Weak C-I Stretch

Mass Spectrometry (MS)
The mass spectrum provides information on the molecular weight and fragmentation pattern of

the compound.

m/z Ratio Interpretation

235 Molecular Ion (M⁺) Peak[1]

108 Loss of Iodine radical ([M-I]⁺)

80 Loss of I and CO ([M-I-CO]⁺)

Note: The presence of nitrogen results in an odd nominal molecular weight, consistent with the

Nitrogen Rule.[5]

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound like 3-Amino-2-iodophenol.
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NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve 5-25 mg of 3-Amino-2-iodophenol in approximately 0.6-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆).[6] The sample should be fully dissolved

to ensure a homogeneous solution. If particulates are present, filter the solution into the

NMR tube.[6]

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).[7]

Data Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and

enhance sensitivity through the Nuclear Overhauser Effect (NOE).[8] A longer acquisition

time and more scans are typically required compared to ¹H NMR due to the lower natural

abundance of ¹³C.[6]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase the resulting spectrum and calibrate the chemical shift scale using the

residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for

¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: Utilize an FT-IR spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory, which is ideal for analyzing solid samples with minimal

preparation.[9]

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This

spectrum, which includes absorbances from atmospheric CO₂ and water vapor, will be

automatically subtracted from the sample spectrum.[10]

Sample Analysis: Place a small amount of solid 3-Amino-2-iodophenol onto the ATR

crystal, ensuring complete coverage. Apply pressure using the instrument's clamp to ensure
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good contact between the sample and the crystal.

Data Acquisition: Collect the sample spectrum. The instrument passes an infrared beam

through the sample and measures the absorption at different frequencies.[11]

Data Processing: The final spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC-MS).[1]

Ionization: In the ion source, convert the sample molecules into gas-phase ions. Electron

Ionization (EI) is a common method where a high-energy electron beam bombards the

sample, causing an electron to be ejected and forming a molecular ion (M⁺).[12][13]

Mass Analysis: Accelerate the newly formed ions and separate them based on their mass-to-

charge (m/z) ratio using a mass analyzer, such as a quadrupole or a magnetic sector.[12]

Detection: A detector measures the abundance of ions at each m/z ratio.

Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus

m/z ratio. The peak with the highest m/z is typically the molecular ion, and its mass provides

the molecular weight of the compound.[12]

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

3-Amino-2-iodophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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